2-(2,6-Dimethyl-phenoxy)-5-nitropyridine
CAS No.: 76893-49-7
Cat. No.: VC14079072
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76893-49-7 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(2,6-dimethylphenoxy)-5-nitropyridine |
| Standard InChI | InChI=1S/C13H12N2O3/c1-9-4-3-5-10(2)13(9)18-12-7-6-11(8-14-12)15(16)17/h3-8H,1-2H3 |
| Standard InChI Key | MVNSRPAQFQYAIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OC2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core with two substituents:
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A nitro group (-NO₂) at the 5-position, which introduces strong electron-withdrawing effects.
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A 2,6-dimethylphenoxy group at the 2-position, contributing steric bulk and hydrophobic character.
The symmetrical arrangement of methyl groups on the phenoxy ring (positions 2 and 6) distinguishes this compound from isomers with asymmetrical methyl substitution (e.g., 2,3- or 3,4-dimethylphenoxy derivatives) .
Table 1: Comparative Molecular Properties of Nitropyridine Derivatives
*Predicted using analog data from .
Spectral Characteristics
While experimental spectra for 2-(2,6-dimethyl-phenoxy)-5-nitropyridine are unavailable, inferences from structurally related compounds suggest:
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¹H NMR:
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Pyridine protons: δ 8.5–9.0 ppm (H-3 and H-4, deshielded by nitro group).
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Phenoxy aromatic protons: δ 6.8–7.2 ppm (split into a singlet due to symmetry from 2,6-dimethyl substitution).
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Methyl groups: δ 2.2–2.5 ppm (singlet, integrating to 6H).
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IR:
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Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
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C-O-C stretch from phenoxy group at ~1250 cm⁻¹.
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Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via nucleophilic aromatic substitution (SNAr), analogous to methods for related nitropyridines:
Reaction Scheme:
2-Chloro-5-nitropyridine + 2,6-Dimethylphenol → 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine
Conditions:
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Solvent: Dimethylformamide (DMF) or acetone.
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Base: Potassium carbonate (K₂CO₃) or tert-butoxide.
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Temperature: 80–140°C, 6–12 hours.
Table 2: Comparative Synthesis Conditions for Nitropyridine Derivatives
*Theoretical estimate based on analog data.
Biological and Industrial Applications
Material Science Applications
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Coordination chemistry: Nitro and pyridine groups may act as ligands for transition metals (e.g., Cu, Fe).
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Polymer precursors: Functionalization via nitro reduction could yield diamines for polyimide synthesis.
Comparative Analysis with Structural Isomers
Steric and Electronic Effects
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2,6-Dimethylphenoxy: Symmetric substitution minimizes steric clash in RT binding pockets compared to 2,3- or 3,4-dimethyl isomers .
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Nitro position: A 5-nitro group (vs. 3-nitro in) may alter electron distribution, affecting reactivity and binding.
Table 3: Biological Activity of Selected Analogous Compounds
| Compound | EC₅₀ (nM)* | Resistance Profile |
|---|---|---|
| Etravirine (TMC125) | 1.2 | K103N, Y181C |
| 2-(3,4-Dimethylphenoxy)-5-nitropyridine | N/A | Not tested |
| 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine | N/A | Theoretically improved |
*Half-maximal effective concentration against HIV-1.
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